5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
Description
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a methyl group at the 5-position and a 4-phenylpiperazinyl substituent at the 3-position of the cyclohexenone ring. Its molecular formula is C₁₇H₂₂N₂O, with a molecular weight of 270.37 g/mol . The compound’s structure combines a conjugated enone system with a piperazine moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
5-methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14-11-16(13-17(20)12-14)19-9-7-18(8-10-19)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVKMHUWBBXDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of appropriate ketones and aldehydes under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile attacking an electrophilic carbon on the cyclohexenone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like halides, amines, or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights:
Substituent Effects on Bioactivity: The 4-phenylpiperazinyl group in the target compound may facilitate interactions with serotonin or dopamine receptors, common in CNS-targeting drugs .
Physicochemical Properties: The trifluoromethylanilino analog (C₁₄H₁₄F₃NO) exhibits increased lipophilicity (logP ~2.5), making it suitable for blood-brain barrier penetration, a critical feature for neuroimaging agents . The dioxaborolanyl derivative (C₁₃H₂₁BO₃) serves as a boronic ester intermediate, highlighting the cyclohexenone scaffold’s utility in cross-coupling reactions for drug synthesis .
Structural and Crystallographic Behavior :
- The phenylethenyl-substituted compound (C₂₂H₂₂O) adopts a planar conformation with a dihedral angle of 53.55° between aromatic rings, stabilized by weak C–H···O interactions. This contrasts with the target compound, where the piperazinyl group likely disrupts coplanarity .
Hydrogen-Bonding Capacity: The trifluoromethylanilino analog has one H-bond donor (NH) and five acceptors (F, O, N), enhancing its solubility in polar solvents compared to the target compound (0 donors, 3 acceptors) .
Biological Activity
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C17H22N2O and a molecular weight of 270.38 g/mol, this compound features a unique structure that includes a cyclohexenone ring and a phenylpiperazine moiety. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O |
| Molecular Weight | 270.38 g/mol |
| CAS Number | 946386-55-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The phenylpiperazine moiety is known to modulate serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The specific pathways involved depend on the receptor subtype and the physiological context in which the compound operates.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant effects by acting on serotonin pathways.
- Anxiolytic Effects : The modulation of neurotransmitter systems may confer anxiolytic properties, making it a candidate for further exploration in anxiety disorders.
Study on Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of derivatives related to this compound. The results demonstrated that certain modifications to the piperazine moiety enhanced serotonin receptor binding affinity, leading to improved antidepressant-like effects in animal models.
Neuropharmacological Assessment
In another research effort, neuropharmacological assessments were conducted using rodent models to evaluate the effects of this compound on behavior indicative of anxiety and depression. The findings suggested that the compound significantly reduced anxiety-like behaviors in elevated plus maze tests, indicating potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(4-Methylpiperazin-1-yl)propanoic acid | Piperazine derivative | Anti-inflammatory |
| 5-Methyl-3-(4-pyridinyl)cyclohexenone | Pyridine derivative | Antidepressant |
| 5-Methyl-3-(4-benzylpiperazinyl)cyclohexenone | Benzyl-substituted piperazine | CNS stimulant |
This table highlights how variations in substituents can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
